molecular formula C24H23ClO3 B1588838 Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester CAS No. 51630-33-2

Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester

Cat. No. B1588838
CAS RN: 51630-33-2
M. Wt: 394.9 g/mol
InChI Key: ZVBYGQHSOONVCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester is a useful research compound. Its molecular formula is C24H23ClO3 and its molecular weight is 394.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds often focuses on synthesizing new materials with potential applications in materials science, agriculture, and environmental management. For example, studies on the synthesis of polybenzoxazines utilize phenolic compounds for enhancing reactivity, indicating the exploration of renewable resources for material science applications (Acerina Trejo-Machin et al., 2017). Similarly, the process intensification of immobilized lipase catalysis under microwave irradiation in synthesizing esters like MCPA esters, showcases advancements in herbicide formulation for environmental friendliness and efficiency (Somnath Shinde & G. Yadav, 2014).

Environmental Impact and Degradation

The degradation of herbicides such as 2,4-D, mecoprop, and dicamba using membrane bioreactor technology points to the necessity of efficient treatment methods for phenoxyacetic and benzoic acid herbicides in water sources. This technology demonstrates an effective means to address the persistence of these compounds in the environment, with significant reduction rates (Avik. J. Ghoshdastidar & A. Tong, 2013).

Antioxidant Activities

The exploration of lipophilic derivatives of polyphenols, such as phenethyl trifluoroacetate esters, for their antioxidant activity highlights the ongoing search for compounds with potential health benefits. These derivatives exhibit good antioxidant effects, which may have implications for pharmaceutical, food, and cosmetic applications, suggesting a broader utility of chemical compounds in enhancing human health and well-being (R. Bernini et al., 2018).

Microbial Metabolism

Research into the bioavailability of chlorogenic acid, a compound related in structure to benzeneacetic acid derivatives, underscores the significant role of gut microflora in metabolizing dietary polyphenols. This work reveals that the gut flora's transformation of these compounds into metabolites is a critical factor in determining their bioavailability and potential health effects, pointing to the importance of microbial metabolism in the pharmacokinetics of dietary compounds (M. Gonthier et al., 2003).

properties

IUPAC Name

(3-phenoxyphenyl)methyl 2-(4-chlorophenyl)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO3/c1-17(2)23(19-11-13-20(25)14-12-19)24(26)27-16-18-7-6-10-22(15-18)28-21-8-4-3-5-9-21/h3-15,17,23H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBYGQHSOONVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058115
Record name Valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester

CAS RN

51630-33-2
Record name (3-Phenoxyphenyl)methyl 4-chloro-α-(1-methylethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51630-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, (3-phenoxyphenyl)methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051630332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.